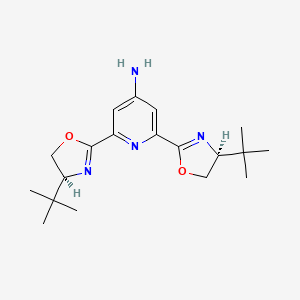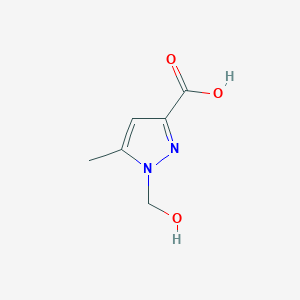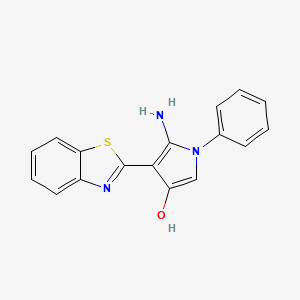![molecular formula C9H5BrN2O B12871333 2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile typically involves the reaction of 2-aminophenol with bromine to form 2-bromophenol. This intermediate is then reacted with cyanogen bromide to yield the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Molecular docking studies have shown that it can bind to proteins such as prostaglandin H2 synthase (PGHS) and trypsin, indicating its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile: Similar structure but with the bromine atom at a different position.
2-(Benzo[d]oxazol-2-yl)acetonitrile: Lacks the bromine atom, leading to different reactivity and biological activity.
Uniqueness
2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile is unique due to the presence of the bromine atom at the 2-position, which significantly influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5BrN2O |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
2-(2-bromo-1,3-benzoxazol-4-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-9-12-8-6(4-5-11)2-1-3-7(8)13-9/h1-3H,4H2 |
InChI Key |
YCHBERQAYMUDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12871260.png)
![1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B12871263.png)
![2-Chloro-4-(methylthio)benzo[d]oxazole](/img/structure/B12871268.png)
![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)
![(E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B12871284.png)
![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)


![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)


![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
